molecular formula C21H25N3O4 B2752872 (E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2034997-03-8

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2752872
CAS No.: 2034997-03-8
M. Wt: 383.448
InChI Key: NCFWYRVFSKTJPV-VQHVLOKHSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chalcone moiety, which is known for its pharmacological potential. Its molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 356.42 g/mol. The presence of methoxy and piperidine groups contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chalcones and their derivatives. For instance, (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL when synergized with Norfloxacin . This suggests potential applications in treating bacterial infections.

Antioxidant Properties

Chalcones are also recognized for their antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative stress . The antioxidant activity is often attributed to the presence of hydroxyl groups in their structure.

Anti-inflammatory Effects

Chalcones have been studied for their anti-inflammatory properties. In vitro assays have shown that they can inhibit the production of pro-inflammatory cytokines, suggesting their potential in managing inflammatory diseases . The specific mechanisms often involve modulation of signaling pathways associated with inflammation.

The biological activities of this compound can be explained through several mechanisms:

  • Michael Addition : The enone moiety acts as a Michael acceptor, allowing it to react with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways.
  • Inhibition of Enzymes : Some studies suggest that chalcones can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
  • Interaction with DNA : Certain chalcones have been shown to intercalate into DNA, potentially affecting gene expression and cellular proliferation.

Research Findings and Case Studies

StudyCompoundActivityFindings
Rocha et al. (2021)Chalcone derivativesAntibacterialSignificant reduction in MIC against S. aureus when combined with antibiotics.
da Silva et al. (2021)Various chalconesAntibacterialSome derivatives showed enhanced activity compared to standard drugs like Ciprofloxacin.
Recent Review (2022)Chalcone derivativesAntioxidantHighlighted their effectiveness in scavenging free radicals and reducing oxidative stress in cellular models.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15-22-11-10-20(23-15)28-17-5-4-12-24(14-17)21(25)9-7-16-6-8-18(26-2)19(13-16)27-3/h6-11,13,17H,4-5,12,14H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWYRVFSKTJPV-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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